molecular formula C22H23N3O3 B241655 Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate

Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate

Cat. No. B241655
M. Wt: 377.4 g/mol
InChI Key: YFUOAISWAWACPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate, commonly known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EMAQ is a quinolinecarboxylate derivative that has shown promising results in various studies, making it an interesting compound for further research.

Mechanism of Action

The mechanism of action of EMAQ involves the inhibition of various enzymes and signaling pathways, which play crucial roles in various cellular processes. Studies have shown that EMAQ inhibits the activity of tyrosine kinases, which play crucial roles in various signaling pathways, including the MAPK and PI3K/AKT pathways. Additionally, EMAQ has also been shown to inhibit the activity of topoisomerases, which play crucial roles in DNA replication and repair.
Biochemical and Physiological Effects:
EMAQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. Additionally, EMAQ has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

EMAQ has various advantages and limitations for lab experiments. One of the advantages of EMAQ is its high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been shown to cross the blood-brain barrier, making it a potential drug delivery system. However, one of the limitations of EMAQ is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the research on EMAQ. One of the future directions is to investigate the potential of EMAQ as a drug candidate for the treatment of cancer and other diseases. Additionally, future research could focus on the development of new methods for the synthesis and purification of EMAQ, as well as the investigation of its mechanism of action and its effects on various biochemical pathways. Finally, future research could also focus on the development of new drug delivery systems based on EMAQ, due to its ability to cross the blood-brain barrier.

Synthesis Methods

The synthesis of EMAQ involves the reaction of 4-(4-morpholinyl)aniline and ethyl 3-oxo-4-quinolinecarboxylate in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, esterification. The resulting product is EMAQ, which can be purified using various methods, including column chromatography, recrystallization, and distillation.

Scientific Research Applications

EMAQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EMAQ has been investigated for its potential as an anticancer agent. Studies have shown that EMAQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EMAQ has also been studied for its potential as an anti-inflammatory and analgesic agent.
In biochemistry, EMAQ has been studied for its mechanism of action and its effects on various biochemical pathways. Studies have shown that EMAQ inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases, which play crucial roles in various cellular processes. Additionally, EMAQ has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways.
In pharmacology, EMAQ has been studied for its potential as a drug candidate. Studies have shown that EMAQ has good pharmacokinetic properties, including high bioavailability and low toxicity, making it a promising drug candidate. Additionally, EMAQ has also been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

Product Name

Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-2-28-22(26)19-15-23-20-6-4-3-5-18(20)21(19)24-16-7-9-17(10-8-16)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)

InChI Key

YFUOAISWAWACPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.